1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a benzyl group, a methoxy group, and a carboxylic acid functional group attached to the indole core, making it a molecule of interest in various fields of research.
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have good bioavailability
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of indole derivatives as starting materials. The synthetic process typically includes steps such as alkylation, methoxylation, and carboxylation under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Methoxyindole-2-carboxylic acid: Known for its anti-inflammatory properties.
1-Benzyl-2-methylindole: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-methoxy-2-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-17(18(20)21)15-10-14(22-2)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXINIVAVPGBJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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